molecular formula C48H59N3O14 B14785503 25-O-Desacetyl-(4-methoxybenzylaminocarbonyl) 3-morpholino rifamycin S

25-O-Desacetyl-(4-methoxybenzylaminocarbonyl) 3-morpholino rifamycin S

Cat. No.: B14785503
M. Wt: 902.0 g/mol
InChI Key: OUBWRCCFIGIRAL-ZIAKDQINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

25-O-Desacetyl-(4-methoxybenzylaminocarbonyl) 3-morpholino rifamycin S is a derivative of rifamycin, a class of antibiotics known for their potent bactericidal activity against a variety of bacterial pathogens. This compound is particularly notable for its modifications at the 25-O position, which enhance its activity and stability.

Preparation Methods

The synthesis of 25-O-Desacetyl-(4-methoxybenzylaminocarbonyl) 3-morpholino rifamycin S involves several steps. The starting material, rifamycin S, undergoes a series of chemical reactions to introduce the 4-methoxybenzylaminocarbonyl and morpholino groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

25-O-Desacetyl-(4-methoxybenzylaminocarbonyl) 3-morpholino rifamycin S undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.

    Reduction: Reduction reactions can be used to convert certain functional groups to more reactive forms.

    Substitution: This compound can undergo substitution reactions where one functional group is replaced by another, often using specific reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .

Scientific Research Applications

25-O-Desacetyl-(4-methoxybenzylaminocarbonyl) 3-morpholino rifamycin S has several scientific research applications:

Mechanism of Action

The mechanism of action of 25-O-Desacetyl-(4-methoxybenzylaminocarbonyl) 3-morpholino rifamycin S involves inhibition of bacterial RNA polymerase. This enzyme is crucial for bacterial transcription, and its inhibition prevents the synthesis of essential proteins, leading to bacterial cell death. The compound binds to the RNA polymerase, blocking the elongation of the nascent RNA chain. This mechanism is similar to other rifamycin derivatives but is enhanced by the specific modifications present in this compound .

Comparison with Similar Compounds

25-O-Desacetyl-(4-methoxybenzylaminocarbonyl) 3-morpholino rifamycin S can be compared with other rifamycin derivatives such as rifampicin and rifabutin. While all these compounds share a common mechanism of action, the specific modifications in this compound provide it with unique properties:

Properties

Molecular Formula

C48H59N3O14

Molecular Weight

902.0 g/mol

IUPAC Name

[(7S)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-morpholin-4-yl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] N-[(4-methoxyphenyl)methyl]carbamate

InChI

InChI=1S/C48H59N3O14/c1-24-11-10-12-25(2)46(58)50-36-37(51-18-21-62-22-19-51)42(56)33-34(41(36)55)40(54)29(6)44-35(33)45(57)48(7,65-44)63-20-17-32(61-9)26(3)43(28(5)39(53)27(4)38(24)52)64-47(59)49-23-30-13-15-31(60-8)16-14-30/h10-17,20,24,26-28,32,38-39,43,52-54H,18-19,21-23H2,1-9H3,(H,49,59)(H,50,58)/t24?,26?,27?,28?,32?,38?,39?,43?,48-/m0/s1

InChI Key

OUBWRCCFIGIRAL-ZIAKDQINSA-N

Isomeric SMILES

CC1C=CC=C(C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)[C@](O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)NCC5=CC=C(C=C5)OC)C)OC)C)C)O)N6CCOCC6)C

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)NCC5=CC=C(C=C5)OC)C)OC)C)C)O)N6CCOCC6)C

Origin of Product

United States

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